N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide
Beschreibung
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with methyl groups at positions 2 and 7, and a thiophene-2-carboxamide moiety at position 3.
Eigenschaften
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-9-5-6-12-16-10(2)13(15(20)18(12)8-9)17-14(19)11-4-3-7-21-11/h3-8H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMONNHAXZXUFTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC=CS3)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the pyrido[1,2-a]pyrimidin-4-one core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives, such as alcohols or amines.
Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.
Wissenschaftliche Forschungsanwendungen
Chemistry: In the field of chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: Biologically, N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide has shown promise in various biological assays. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable candidate for further research and development.
Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets may lead to the development of new drugs for treating various diseases.
Industry: In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism by which N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions may modulate various biochemical pathways, leading to the desired biological outcomes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural and Molecular Features
Target Compound:
- Core structure : 2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl.
- Substituent : Thiophene-2-carboxamide.
- Molecular formula : Estimated as C₁₄H₁₃N₃O₂S (based on substitution pattern).
Analog: N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide (CAS 942001-34-5)
- Core structure: Identical pyrido-pyrimidinone core.
- Substituent : Pivalamide (tertiary aliphatic amide).
- Molecular formula : C₁₅H₁₉N₃O₂ .
- Molecular weight : 273.33 g/mol.
- Key features : Bulky pivaloyl group enhances steric hindrance and lipophilicity.
Comparative Analysis:
Reaction Conditions:
Physicochemical Properties
- Solubility : The thiophene derivative is expected to exhibit lower solubility in polar solvents compared to the pivalamide analog due to reduced aliphatic bulk but increased aromaticity.
- Melting Point : Data unavailable for both compounds; however, the rigid thiophene ring may elevate the melting point relative to the flexible pivalamide.
- Stability : Thiophene’s aromaticity may enhance thermal stability, while the pivalamide’s tert-butyl group could improve metabolic stability in biological systems.
Biologische Aktivität
N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)thiophene-2-carboxamide, with CAS number 946257-30-3, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₈N₄O₂S, with a molecular weight of 390.5 g/mol. The structure features a pyrido-pyrimidine core linked to a thiophene moiety, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 390.5 g/mol |
| CAS Number | 946257-30-3 |
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, the compound has demonstrated activity against breast cancer and lung cancer cell lines by inducing G0/G1 phase arrest and promoting apoptosis via the mitochondrial pathway .
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been evaluated for anti-inflammatory activity. Studies suggest that it may inhibit key inflammatory mediators such as NF-kB and COX-2. The compound's ability to reduce pro-inflammatory cytokines was highlighted in in vitro assays using lipopolysaccharide (LPS)-stimulated macrophages .
The biological effects of this compound can be attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : The compound acts as a kinase inhibitor, particularly targeting pathways involved in cell proliferation and survival.
- Modulation of Apoptotic Pathways : It promotes apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
- Reduction of Inflammatory Signaling : By inhibiting NF-kB activation, the compound decreases the expression of inflammatory cytokines.
Study on Anticancer Effects
A recent study investigated the effects of this compound on human breast cancer cells (MCF-7). The results showed that treatment with varying concentrations led to a dose-dependent decrease in cell viability with an IC50 value calculated at approximately 25 µM after 48 hours . This study underscores the potential of this compound as a therapeutic agent in oncology.
Anti-inflammatory Evaluation
Another study focused on the anti-inflammatory properties using an LPS-induced inflammation model in vitro. The compound significantly reduced TNF-alpha levels by 60% compared to untreated controls at a concentration of 10 µM . This suggests a promising role for this compound in managing inflammatory diseases.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The synthesis typically involves multi-step sequences, such as:
- Step 1 : Condensation of aminohydroxamates with methyl trimethoxyacetate to form the pyridopyrimidine core (as described for analogous cyclic hydroxamic acids) .
- Step 2 : Amidation of the thiophene-2-carboxylic acid moiety with the pyridopyrimidine intermediate. Reaction conditions (solvent, catalyst, temperature) significantly impact yields. For example:
- Use dioxane and triethylamine for cyclization steps (yields ~50-60%) .
- Optimize stoichiometry (1:1 molar ratio of reactants) and monitor progress via TLC .
- Yield Optimization : Adjust catalysts (e.g., HCl in ethanol for Biginelli-like reactions) and purification methods (e.g., recrystallization from methanol) .
Q. What spectroscopic techniques are essential for characterizing this compound, and how should conflicting data be resolved?
Methodological Answer:
- Essential Techniques :
- NMR : Assign peaks for the pyridopyrimidine (δ 7.5–8.5 ppm for aromatic protons) and thiophene (δ 6.8–7.2 ppm) moieties. Compare with literature values for analogous structures .
- IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and amide N–H (~3300 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]⁺ ions) .
- Resolving Conflicts : Cross-check with X-ray crystallography (if crystals are obtainable) or computational NMR prediction tools (e.g., DFT calculations) .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound against specific targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., kinase domains). Key steps:
- Prepare the ligand (protonation states, energy minimization) and receptor (PDB ID: e.g., 1M17 for kinase targets).
- Validate docking protocols with known inhibitors (RMSD < 2.0 Å) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen bond acceptors in the pyridopyrimidine ring) for activity against cancer-related enzymes .
Q. What strategies are effective in analyzing discrepancies in pharmacological data across studies?
Methodological Answer:
- Data Triangulation :
- Compare assay conditions (e.g., IC₅₀ values may vary due to cell line differences: HeLa vs. MCF-7).
- Normalize data using positive controls (e.g., doxorubicin for cytotoxicity assays) .
- Mechanistic Studies : Perform enzyme inhibition assays (e.g., DHFR or topoisomerase II) to isolate target-specific effects from off-target interactions .
Q. What are the challenges in modifying the thiophene or pyridopyrimidine moieties to enhance selectivity?
Methodological Answer:
- Thiophene Modifications :
- Introduce electron-withdrawing groups (e.g., -CN at position 5) to improve metabolic stability. Monitor steric effects via X-ray crystallography .
- Pyridopyrimidine Adjustments :
- Replace methyl groups at positions 2 and 7 with bulkier substituents (e.g., ethyl) to reduce off-target binding. Use molecular dynamics simulations to predict conformational changes .
- Synthetic Challenges : Avoid side reactions (e.g., oxidation of thiophene) by using inert atmospheres during synthesis .
Q. Key Data from Literature
| Property | Reported Values | Source |
|---|---|---|
| Yield (Synthesis) | 40–60% (optimized conditions) | |
| NMR Chemical Shifts | δ 2.3–2.6 ppm (CH₃), δ 8.1 ppm (C=O) | |
| Biological Activity | IC₅₀: 12–18 µM (anticancer assays) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
